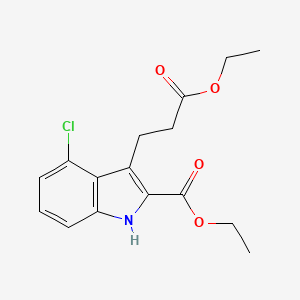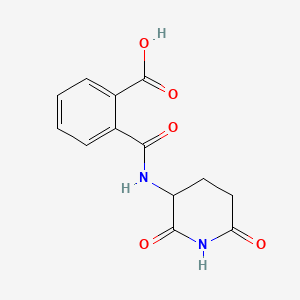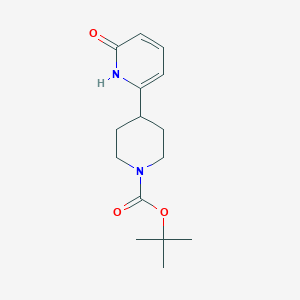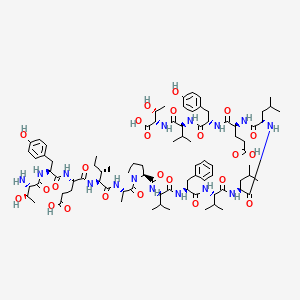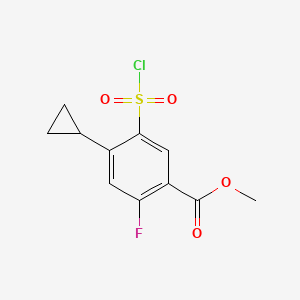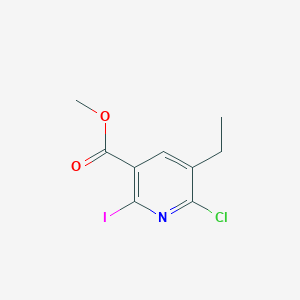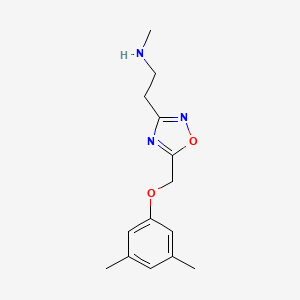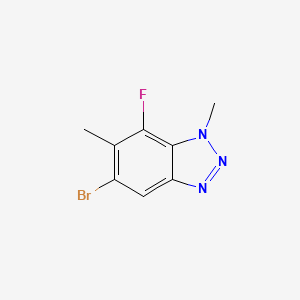![molecular formula C12H11NO B13919813 8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
8-[(E)-2-methoxyethenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(E)-2-methoxyethenyl]quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound features a quinoline core with a methoxyethenyl group at the 8th position, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. For example, the use of palladium or rhodium catalysts can facilitate the alkenylation of quinoline N-oxides . Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions are gaining popularity for their environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
8-[(E)-2-methoxyethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and thiols can be used for substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
8-[(E)-2-methoxyethenyl]quinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-[(E)-2-methoxyethenyl]quinoline involves its interaction with various molecular targets. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, its ability to chelate metal ions can disrupt essential biological processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Primaquine: Another antimalarial drug that targets liver stages of the malaria parasite.
Uniqueness
8-[(E)-2-methoxyethenyl]quinoline is unique due to the presence of the methoxyethenyl group, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can lead to improved efficacy and selectivity in various applications .
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
8-[(E)-2-methoxyethenyl]quinoline |
InChI |
InChI=1S/C12H11NO/c1-14-9-7-11-5-2-4-10-6-3-8-13-12(10)11/h2-9H,1H3/b9-7+ |
InChI-Schlüssel |
UQBWGZOZTJAAJK-VQHVLOKHSA-N |
Isomerische SMILES |
CO/C=C/C1=CC=CC2=C1N=CC=C2 |
Kanonische SMILES |
COC=CC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
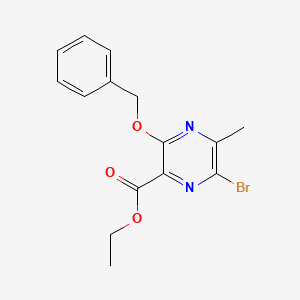
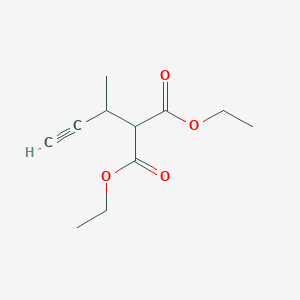
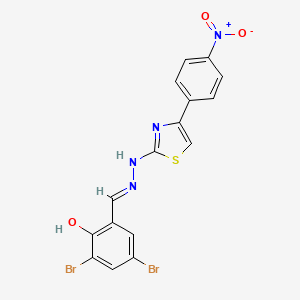
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
